molecular formula C18H18ClN5OS B4614410 N-(2-chlorophenyl)-2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}propanamide

N-(2-chlorophenyl)-2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}propanamide

Cat. No. B4614410
M. Wt: 387.9 g/mol
InChI Key: DWQTXRKKDLHMPI-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of related compounds involves various chemical reactions, including cyclization with bromine as a cyclic reagent and reactions with dithiocarbamic acid salts, aryl mercaptans, and various amines to produce a diverse range of structures. These processes yield compounds with potential herbicidal activity and other biological properties​​​​.

Molecular Structure Analysis

The molecular structure of related compounds has been determined through X-ray diffraction, revealing details such as space group, cell parameters, and intermolecular interactions. These structures often feature weak hydrogen bonds and are stabilized by π···π interactions, contributing to their chemical stability and reactivity​​​​.

Chemical Reactions and Properties

The compound and its analogs undergo a variety of chemical reactions, including alkylation, ring closure, and exchange reactions with different nucleophiles. These reactions facilitate the synthesis of structurally diverse libraries of compounds with potential applications in various fields​​.

Physical Properties Analysis

The physical properties of compounds similar to N-(2-chlorophenyl)-2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}propanamide, such as solubility, melting point, and crystal structure, are crucial for their application and handling. These properties are determined through techniques like X-ray diffraction and spectroscopy​​​​.

Chemical Properties Analysis

The chemical properties, including reactivity with different reagents and stability under various conditions, are key to understanding the compound's potential applications. The compound's structure influences its chemical behavior, such as its reaction with nucleophiles and its ability to form stable crystal structures​​​​.

References (Sources)

Scientific Research Applications

Crystal Structure Analysis

Studies on compounds with similar structures have been pivotal in understanding their crystallography, which is crucial for applications in material science and chemistry. For example, the analysis of the crystal structure and herbicidal activity of a related compound, N-(5,7-Dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide, demonstrates how structural insights contribute to agricultural chemistry by identifying potent herbicides (Liu et al., 2008).

Antimicrobial and Cytotoxic Activities

Research on thiazole derivatives closely related to the target compound has shown significant antimicrobial and cytotoxic activities. These studies highlight the compound's potential in developing new therapeutic agents for treating infections and cancer. For instance, the synthesis of new thiazole derivatives evaluated for their antimicrobial and cytotoxic activities provides a foundation for future pharmaceutical applications (Dawbaa et al., 2021).

Environmental Impact of Chlorophenols

Although not directly related to the exact chemical structure, research on the environmental impact of chlorinated phenols, which share a part of the target compound's structure, sheds light on the ecological considerations of chemical synthesis and use. These studies inform environmental science by assessing the toxicity, metabolism, and degradation of chlorophenols in various ecosystems (Ahlborg et al., 1980).

Nonlinear Optical Materials

The exploration of nonlinear optical materials is another area where similar compounds have been investigated. Research on N-(2-Chlorophenyl)-(1-Propanamide), for instance, highlights the potential of these compounds in developing new materials for optical applications, such as in telecommunications and laser technology (Prabhu et al., 2000).

properties

IUPAC Name

N-(2-chlorophenyl)-2-[1-(2,3-dimethylphenyl)tetrazol-5-yl]sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5OS/c1-11-7-6-10-16(12(11)2)24-18(21-22-23-24)26-13(3)17(25)20-15-9-5-4-8-14(15)19/h4-10,13H,1-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWQTXRKKDLHMPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=NN=N2)SC(C)C(=O)NC3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-chlorophenyl)-2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}propanamide
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N-(2-chlorophenyl)-2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}propanamide
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N-(2-chlorophenyl)-2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}propanamide
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N-(2-chlorophenyl)-2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}propanamide
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N-(2-chlorophenyl)-2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}propanamide
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N-(2-chlorophenyl)-2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}propanamide

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